molecular formula C30H48O2 B1673869 Kulinone CAS No. 21688-61-9

Kulinone

Cat. No.: B1673869
CAS No.: 21688-61-9
M. Wt: 440.7 g/mol
InChI Key: YORJEFOAAXJWIS-QOXWJFHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kulinone involves the extraction from the bark of Melia azedarach. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural origin. advancements in biotechnological methods and plant tissue culture techniques could potentially scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions: Kulinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohol derivatives.

    Substitution: this compound can participate in substitution reactions, particularly with halogens and other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Kulinone has a wide range of scientific research applications, including:

Mechanism of Action

Kulinone exerts its effects primarily through the induction of apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell death, leading to the activation of caspases and subsequent apoptosis . The molecular targets include various proteins involved in the apoptotic pathway, although specific targets are still under investigation.

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its specific cytotoxic effects against certain cancer cell lines and its natural origin from Melia azedarach. Its unique structure and biological activities make it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19(2)10-9-11-20(3)26-23(31)18-30(8)22-12-13-24-27(4,5)25(32)15-16-28(24,6)21(22)14-17-29(26,30)7/h10,12,20-21,23-24,26,31H,9,11,13-18H2,1-8H3/t20-,21+,23+,24+,26-,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORJEFOAAXJWIS-QOXWJFHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21688-61-9
Record name Kulinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21688-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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